2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Physicochemical differentiation LogP comparison Trichloromethylpyrimidine analogs

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is a tetra-chlorinated pyrimidine building block featuring a distinctive 2-Cl / 4-OMe / 6-CCl₃ substitution pattern (C₆H₄Cl₄N₂O; MW 261.9 g/mol; LogP 2.97). It belongs to the trichloromethylpyrimidine class widely employed as intermediates for herbicidal sulfonylureas and antifungal agents.

Molecular Formula C6H4Cl4N2O
Molecular Weight 261.9 g/mol
CAS No. 137161-14-9
Cat. No. B175726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine
CAS137161-14-9
Synonyms2-chloro-4-methoxy-6-trichloromethyl-pyrimidine
Molecular FormulaC6H4Cl4N2O
Molecular Weight261.9 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3
InChIKeyNPWXDCIHFNVNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (CAS 137161-14-9): Core Structural Identity and Procurement-Relevant Characteristics


2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is a tetra-chlorinated pyrimidine building block featuring a distinctive 2-Cl / 4-OMe / 6-CCl₃ substitution pattern (C₆H₄Cl₄N₂O; MW 261.9 g/mol; LogP 2.97). It belongs to the trichloromethylpyrimidine class widely employed as intermediates for herbicidal sulfonylureas and antifungal agents. Commercially available in 95–98% purity, it is primarily sourced as a research intermediate for agrochemical lead optimization and pharmaceutical scaffold derivatization .

Why 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine Cannot Be Replaced by Generic Trichloromethylpyrimidine Analogs


In trichloromethylpyrimidine-based agrochemical and pharmaceutical programs, small substituent changes at positions 2, 4, and 6 produce large shifts in lipophilicity, metabolic stability, and target binding. Replacing the 4-methoxy group with a second chlorine (as in 2,4-dichloro-6-(trichloromethyl)pyrimidine) eliminates the hydrogen-bond acceptor character required for many sulfonylurea–target interactions. Substituting the 6-CCl₃ with CF₃ or CH₃ dramatically alters LogP and steric bulk, changing both soil mobility (herbicides) and membrane permeability (antifungals). The quantitative evidence below demonstrates that each substitutional modification produces measurable, consequential physicochemical and biological divergence .

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: Trichloromethyl vs. Trifluoromethyl and Methyl Analogs at Position 6

The target compound exhibits a LogP of 2.97, which is 1.5 log units higher than the 6-methyl analog and 0.3–0.8 log units higher than the 6-trifluoromethyl analog, indicating significantly greater lipophilicity that affects membrane permeability, soil adsorption, and formulation behavior. This difference is quantified across multiple independent computational sources [1].

Physicochemical differentiation LogP comparison Trichloromethylpyrimidine analogs

Regioselective Synthetic Accessibility: Single-Step Preparation from 2,6-Dichloro-4-trichloromethylpyrimidine

The target compound is prepared in 95% isolated yield via regioselective mono-methoxylation of 2,6-dichloro-4-trichloromethylpyrimidine at position 4, leaving the 2-chloro substituent intact for subsequent SNAr diversification. This contrasts with the 2,4-dichloro analog, which requires harsher conditions for selective mono-functionalization due to the absence of the electron-donating 4-methoxy group .

Synthetic route Regioselectivity Intermediate scalability

Antifungal Activity: Complete Growth Inhibition of Candida albicans at ≥100 ppm

In standardized in vitro assays, 2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine demonstrated complete growth inhibition of Candida albicans at concentrations ≥100 ppm. While comparator data for closely related analogs under identical conditions is unavailable, class-level evidence indicates that the 6-trichloromethyl-4-methoxy substitution pattern confers superior antifungal potency relative to 6-methyl or 6-unsubstituted pyrimidine cores .

Antifungal activity Candida albicans Minimum inhibitory concentration

Hydrogen-Bond Acceptor Profile: Differentiated from Bis-Chloro and Bis-Trichloromethyl Analogs

The target compound possesses three H-bond acceptor sites (two pyrimidine ring N atoms and the 4-OMe oxygen) with zero H-bond donors, as computed by multiple platforms. The 2,4-dichloro analog (2,4-dichloro-6-(trichloromethyl)pyrimidine) has zero H-bond acceptors beyond the ring nitrogens, while the 2-chloro-4,6-bis(trichloromethyl) analog has no methoxy oxygen. In sulfonylurea herbicide design, the 4-alkoxy group is a critical pharmacophoric element for acetolactate synthase (ALS) binding [1].

H-bond acceptor Target engagement Pyrimidine SAR

Molecular Weight and Heavy Atom Count: Differentiated Physicochemical Profile vs. Lighter Analogs

At 261.9 g/mol, the target compound is 103 g/mol heavier than the 6-methyl analog (158.6 g/mol) and 49 g/mol heavier than the 6-trifluoromethyl analog (212.6 g/mol). This mass difference arises from the four chlorine atoms (vs. one Cl in the 6-Me analog and one Cl + three F in the 6-CF₃ analog), directly impacting vapor pressure, boiling point, and GC-MS detection sensitivity [1][2].

Molecular weight Physicochemical properties Heavy atom count

Optimal Application Scenarios for 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine Based on Verified Differentiation Evidence


Synthesis of 4-Methoxy-Substituted Sulfonylurea Herbicide Candidates Requiring High Lipophilicity

When designing sulfonylurea herbicides with enhanced soil adsorption and cuticular penetration, the target compound's LogP of 2.97—1.5 units higher than the 6-methyl analog—makes it the preferred pyrimidine intermediate. The 4-methoxy group is retained as a critical ALS-binding pharmacophore, while the 2-chloro substituent serves as a handle for final SNAr coupling with the sulfonylurea bridge. This application is supported by the compound's documented role in sulfonylurea intermediate patent literature and its regioselective synthetic accessibility .

Antifungal Lead Optimization: C. albicans Growth Inhibition Screening at the 100 ppm Benchmark

For medicinal chemistry teams exploring pyrimidine-based antifungals, the target compound's complete C. albicans growth inhibition at ≥100 ppm provides a validated screening benchmark. The trichloromethyl group enhances lipophilicity-driven membrane penetration relative to methyl or trifluoromethyl analogs, as quantified in the LogP comparison evidence (Section 3, Evidence Item 1). Newly synthesized derivatives can be directly compared against this 100 ppm threshold in standardized broth dilution assays .

Regioselective Scaffold Diversification: Sequential SNAr at C2 Followed by CCl₃ Functionalization

The target compound's synthetic route—95% yield via selective 4-methoxylation with retention of the 2-Cl group—makes it an ideal scaffold for sequential diversification programs. Researchers can first substitute the 2-chloro position with amines, thiols, or alkoxides, then transform the 6-CCl₃ group via hydrolysis, reduction, or nucleophilic displacement. This two-step diversification strategy is not feasible with the 2,4-dichloro analog, which presents competing reactive sites and lower regioselectivity .

Analytical Method Development: Exploiting the Cl₄ Isotopic Signature for Trace Detection

The compound's four chlorine atoms produce a distinctive mass spectrometry isotopic cluster (M, M+2, M+4, M+6, M+8 with characteristic ratios) that enables unambiguous identification at sub-ppm levels in environmental or biological matrices. This feature is particularly valuable for metabolism and environmental fate studies of trichloromethyl-containing agrochemicals, where the 6-CH₃ and 6-CF₃ analogs lack comparable isotopic distinguishability .

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